molecular formula C21H20FN3O2S2 B2846923 4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 1243004-98-9

4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B2846923
CAS No.: 1243004-98-9
M. Wt: 429.53
InChI Key: WZTJGKAIJWPGBT-UHFFFAOYSA-N
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Description

2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones.

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significant antimycobacterial activity . This suggests that the compound may interact with key proteins or enzymes in the bacteria, inhibiting their function and leading to bacterial death.

Pharmacokinetics

The compound’s antimycobacterial activity suggests that it is able to reach and act on its bacterial targets effectively .

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, leading to a decrease in the number of bacteria. This can help to control the spread of tuberculosis and reduce the severity of the disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from the construction of the thienopyrimidine core. One efficient method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired product in satisfactory yields and involves the following steps:

    Formation of the thienopyrimidine core: This is achieved through the reaction of substituted pyrimidine-4-carboxylic acid derivatives with thiophene ring precursors.

    Introduction of the fluorophenoxyethyl group: This step involves the nucleophilic substitution reaction of the thienopyrimidine core with 2-(4-fluorophenoxy)ethylthiol.

    Final modifications: The isobutyl group is introduced through alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and halides under controlled temperatures and solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidinones with enhanced biological activity.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-ones: A class of compounds with similar core structures but different substituents.

    Fluorophenoxy derivatives: Compounds with similar fluorophenoxy groups but different core structures.

Uniqueness

2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique combination of the thienopyrimidine core with the fluorophenoxyethyl and isobutyl groups. This unique structure contributes to its potent biological activity and potential as a therapeutic agent .

Properties

IUPAC Name

4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S2/c1-13(2)12-25-20(26)18-17(16-4-3-9-23-19(16)29-18)24-21(25)28-11-10-27-15-7-5-14(22)6-8-15/h3-9,13H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTJGKAIJWPGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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